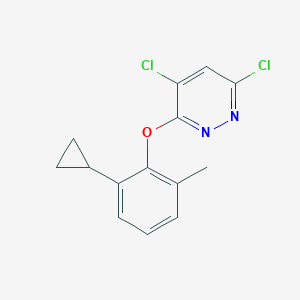
3-(1-Bromovinyl)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Bromovinyl)anisole is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromovinyl group attached to the anisole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromovinyl)anisole typically involves the bromination of anisole derivatives. One common method is the reaction between m-bromophenol and dimethyl sulfate, followed by the addition of a bromovinyl group. The reaction conditions often include the use of a sodium hydroxide solution and dimethyl sulfate, with the mixture being heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound can involve more efficient and scalable methods. For example, the use of phase-transfer catalysts (PTC) in the methoxydenitration of 3-bromonitrobenzene has been reported. This method allows for the production of 3-bromoanisole, which can then be further modified to introduce the bromovinyl group .
化学反応の分析
Types of Reactions
3-(1-Bromovinyl)anisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Electrophilic Aromatic Substitution: The anisole ring can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the substitution to the ortho and para positions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, potassium methoxide, and various oxidizing and reducing agents. The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted anisole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .
科学的研究の応用
3-(1-Bromovinyl)anisole has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring aromatic ether structures.
作用機序
The mechanism of action of 3-(1-Bromovinyl)anisole involves its interaction with various molecular targets. The bromovinyl group can participate in electrophilic and nucleophilic reactions, while the anisole ring can undergo aromatic substitution. These interactions are facilitated by the electron-donating methoxy group, which enhances the reactivity of the aromatic ring .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(1-Bromovinyl)anisole include:
3-Bromoanisole: A precursor to this compound, with similar reactivity but lacking the bromovinyl group.
2-Bromoanisole and 4-Bromoanisole: Isomers of 3-Bromoanisole with bromine atoms at different positions on the anisole ring.
Uniqueness
This compound is unique due to the presence of both a bromovinyl group and an anisole structure. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .
特性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC名 |
1-(1-bromoethenyl)-3-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1H2,2H3 |
InChIキー |
QAPOWFGRJOBFOS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)



![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)



![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)

![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)
